molecular formula C8H8BrClO2 B3034572 1-Bromo-2-chloro-3,5-dimethoxybenzene CAS No. 191847-26-4

1-Bromo-2-chloro-3,5-dimethoxybenzene

Cat. No. B3034572
CAS RN: 191847-26-4
M. Wt: 251.50
InChI Key: DDWCSARAFAAXOC-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dimethoxybenzene is used as an intermediate in the synthetic preparation of pharmaceutical inhibitors via cross-coupling reactions . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

1-Bromo-3,5-dimethoxybenzene can be synthesized by using 1,3-dimethoxybenzene via iridium-catalyzed arene borylation . It may be used to synthesize the following: bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride, which can be used as an anti-cancer drug and is obtained via a multistep reaction process .


Molecular Structure Analysis

The molecular formula of 1-Bromo-3,5-dimethoxybenzene is C8H9BrO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1-Bromo-3,5-dimethoxybenzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .


Physical And Chemical Properties Analysis

1-Bromo-3,5-dimethoxybenzene is a solid with a melting point of 62-66 °C . Its molecular weight is 217.06 . The density is 1.4±0.1 g/cm3 and the boiling point is 246.0±20.0 °C at 760 mmHg .

Scientific Research Applications

Cross-Coupling Reactions

The compound participates in cross-coupling reactions, where it reacts with other organic substrates to form new carbon-carbon or carbon-heteroatom bonds. For instance:

Pharmaceutical Intermediates

1-Bromo-2-chloro-3,5-dimethoxybenzene acts as an intermediate in the synthesis of pharmaceutical compounds. Specifically:

Titanium Complexes for Anticancer Research

Researchers have used 1-bromo-2-chloro-3,5-dimethoxybenzene to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride. This complex exhibits anticancer properties and is obtained through a multistep reaction process .

Computational Chemistry Studies

Theoretical investigations involving 1-bromo-2-chloro-3,5-dimethoxybenzene can provide insights into its molecular structure, reactivity, and electronic properties. Methods such as DFT (Density Functional Theory) and HF (Hartree-Fock) have been employed to optimize its molecular geometry and compute properties like the molecular electrostatic potential (MEP) .

Mechanism of Action

Target of Action

1-Bromo-2-chloro-3,5-dimethoxybenzene is primarily used as an intermediate in the synthetic preparation of pharmaceutical inhibitors . The specific targets of this compound can vary depending on the final pharmaceutical product it is used to synthesize.

Mode of Action

The compound is a derivative of benzene, and its mode of action is likely to involve electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The specific biochemical pathways affected by 1-Bromo-2-chloro-3,5-dimethoxybenzene would depend on the specific pharmaceutical inhibitor it is used to synthesize. The compound’s interaction with its targets likely involves the electrophilic aromatic substitution pathway .

Result of Action

The molecular and cellular effects of 1-Bromo-2-chloro-3,5-dimethoxybenzene’s action would depend on the specific pharmaceutical inhibitor it is used to synthesize. The compound’s electrophilic aromatic substitution could lead to the formation of new compounds with potential therapeutic effects .

Safety and Hazards

1-Bromo-3,5-dimethoxybenzene is classified as a combustible solid . It causes skin irritation and serious eye irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .

Future Directions

As an intermediate in the synthetic preparation of pharmaceutical inhibitors, 1-Bromo-3,5-dimethoxybenzene has potential applications in the development of new drugs . Its use in life science-related research also suggests potential future directions .

properties

IUPAC Name

1-bromo-2-chloro-3,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWCSARAFAAXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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